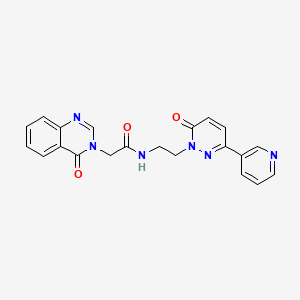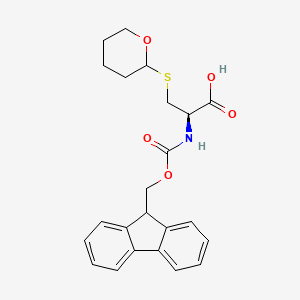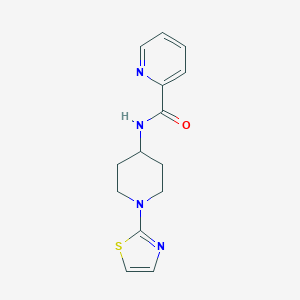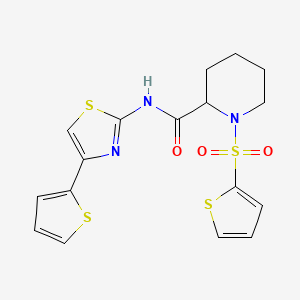![molecular formula C13H21NO3 B2592813 1-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl)pent-4-en-1-one CAS No. 1351630-20-0](/img/structure/B2592813.png)
1-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl)pent-4-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl)pent-4-en-1-one” is a chemical substance with a complex structure . It is related to the compound “1,5-dioxa-9-azaspiro[5.5]undecane”, which has a CAS Number of 180-94-9 . The IUPAC name for this related compound is 1,5-dioxa-9-azaspiro[5.5]undecane . The InChI code for this compound is 1S/C8H15NO2/c1-6-10-8(11-7-1)2-4-9-5-3-8/h9H,1-7H2 .
Molecular Structure Analysis
The molecular structure of a compound can be determined by its InChI code. For the related compound “1,5-dioxa-9-azaspiro[5.5]undecane”, the InChI code is 1S/C8H15NO2/c1-6-10-8(11-7-1)2-4-9-5-3-8/h9H,1-7H2 . This code provides a unique representation of the compound’s molecular structure, including information about the number and arrangement of atoms.Physical And Chemical Properties Analysis
The related compound “1,5-dioxa-9-azaspiro[5.5]undecane” has a molecular weight of 157.21 g/mol . It is a liquid at room temperature . Its boiling point is between 65 and 67 °C . The CAS Number for this compound is 180-94-9 .Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
One area of research focuses on the synthesis of spiromorpholinotetrahydropyran derivatives, including compounds like 1-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl)pent-4-en-1-one. A novel Prins cascade process has been developed for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, indicating a significant interest in spirocyclic derivatives for their potential applications in various fields, including medicinal chemistry and materials science (B. Reddy et al., 2014).
Characterization and Structural Analysis
Research has also been conducted on the characterization and structural analysis of related compounds. For instance, the study on 3,3,7,7,9-Pentamethyl-1,5-dioxaspiro[5.5]undecan-8-one using Nuclear Magnetic Resonance Spectroscopy provides valuable information for the structure analysis of this compound and related complex compounds, highlighting the importance of detailed molecular characterization in understanding the properties and potential applications of these chemicals (Cheng-lu Zhang et al., 2008).
Biological and Pharmacological Applications
Spirocyclic derivatives have been explored for their biological and pharmacological applications. A study exploring spirocyclic derivatives of Ciprofloxacin as antibacterial agents demonstrates the ongoing research into utilizing these compounds in drug development, focusing on their activity against specific strains of bacteria. This research underscores the potential of spirocyclic compounds in developing new antibacterial treatments (A. Lukin et al., 2022).
Marine Natural Products and Biological Properties
The marine-derived psammaplysins, possessing a unique spirocyclic backbone similar to this compound, have shown significant biological properties including antimalarial, antifouling, and antioxidant effects. This research highlights the vast potential of spirocyclic compounds derived from natural sources, particularly marine environments, in pharmaceutical development (D. Youssef & L. A. Shaala, 2022).
Chemical Synthesis and Material Science
Further research into the synthesis of spirocompounds and their chiral separation demonstrates the compound's relevance in chemical synthesis and material science. The ability to create and separate enantiomers of spirocompounds is crucial for developing materials with specific optical properties, which can be applied in various technological applications, from pharmaceuticals to advanced materials (Yah-Longn Liang et al., 2008).
Safety and Hazards
The related compound “1,5-dioxa-9-azaspiro[5.5]undecane” is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing fumes, mist, spray, vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and washing contaminated clothing before reuse .
Eigenschaften
IUPAC Name |
1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)pent-4-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-2-3-5-12(15)14-8-6-13(7-9-14)16-10-4-11-17-13/h2H,1,3-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFSNBVLDQDLRKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N1CCC2(CC1)OCCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2,5-Dimethoxyphenyl)-2-ethyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2592732.png)



![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluorobenzenesulfonamide](/img/structure/B2592738.png)
![1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2592739.png)
![N-(3-fluorophenyl)-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2592740.png)
![2-(4-methoxyphenyl)-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2592741.png)
![2-(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2592742.png)


![2-(4-chlorophenoxy)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2592746.png)
![{3-Chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B2592749.png)
